molecular formula C24H25N5O3S2 B2961984 ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 852144-21-9

ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2961984
CAS No.: 852144-21-9
M. Wt: 495.62
InChI Key: JNWWTBAUJQPZMD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including an indole ring, a 1,2,4-triazole ring, and a cyclopentathiophene ring. Indole is a prevalent moiety in many natural products and drugs, known for its vast array of biological activities . 1,2,4-Triazole is a type of heterocycle that is often found in pharmaceuticals and agrochemicals. Cyclopentathiophene is a type of aromatic compound that contains a five-membered ring with one sulfur atom.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps and require a variety of chemical reactions. For instance, the indole ring could be formed through a Fischer indole synthesis or a Bartoli indole synthesis. The 1,2,4-triazole ring could be synthesized through a [3+2] cycloaddition of azides and alkynes. The cyclopentathiophene ring could be formed through a cyclization reaction .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the indole ring is nucleophilic and can undergo electrophilic substitution. The 1,2,4-triazole ring can act as a ligand in coordination chemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the indole and 1,2,4-triazole rings could potentially make the compound more polar and increase its boiling point .

Scientific Research Applications

Efficient Synthesis and Reactivity

Efficient Synthesis of Heterocyclic Compounds : Research on the synthesis of thiophene derivatives, such as those involving the Gewald reaction, highlights the chemical versatility and reactivity of thiophene-based compounds. These synthetic routes offer pathways to novel heterocyclic compounds with potential for further functionalization and application in various fields, including medicinal chemistry and materials science (Yong Sun, N. Huang, M. Ding, 2010).

Antimicrobial and Antioxidant Activities

Novel Antimicrobial and Antioxidant Agents : Studies on thiophene and thienopyrimidine derivatives reveal their significant antimicrobial and antioxidant activities. These findings suggest that thiophene-based compounds can be potent candidates for developing new antimicrobial and antioxidant agents, contributing to pharmaceutical research and development (K. Raghavendra et al., 2016).

Luminescent Materials

Luminescent Properties : Research involving the synthesis of thiophene derivatives with luminescent properties indicates the potential use of these compounds in the development of new materials for optoelectronic applications. Such compounds could be utilized in the design of organic light-emitting diodes (OLEDs) and other photonic devices (Marco Teiber, T. Müller, 2012).

Anticancer Activity

Anticancer Activity Evaluation : The exploration of thiophene and thienopyrimidine derivatives for their anticancer activities has led to the identification of compounds with promising inhibitory effects against various cancer cell lines. This line of research is crucial for the discovery of new therapeutic agents and underscores the potential of thiophene-based compounds in anticancer drug development (M. Albratty, K. El-Sharkawy, Shamsher Alam, 2017).

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be used in pharmaceuticals, agrochemicals, or materials science .

Properties

IUPAC Name

ethyl 2-[[2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S2/c1-3-29-21(16-12-25-17-10-6-5-8-14(16)17)27-28-24(29)33-13-19(30)26-22-20(23(31)32-4-2)15-9-7-11-18(15)34-22/h5-6,8,10,12,25H,3-4,7,9,11,13H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWWTBAUJQPZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OCC)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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